(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Stereoselective Synthesis
- Stereoselective mono- and bis-homologation processes use (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride as a key precursor. This compound is utilized in the synthesis of complex molecules like masked 4-amino-4-deoxy-L-ribose/L-arabinose and D-erythro-C20-sphingosine (Dondoni et al., 1988).
Peptide Synthesis
- The compound finds applications in peptide synthesis, particularly in the creation of esters of L-asparagine and L-glutamine. These esters are used as intermediates in the synthesis of various peptides (Stewart, 1967).
Synthesis of Anticonvulsants
- It serves as a foundation for synthesizing primary amino acid derivatives, showing promising anticonvulsant properties and the potential for pain attenuation (King et al., 2011).
Production of HIV Protease Inhibitors
- This chemical is used in the synthesis of key components for HIV protease inhibitors, demonstrating its significance in pharmaceutical research (Shibata et al., 1998).
Synthesis of Amino Acid Methyl Esters
- The compound plays a role in the preparation of amino acid methyl ester hydrochlorides, which are essential for various biochemical applications (Li & Sha, 2008).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This involves predicting or proposing future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.
For a specific compound, you would need to consult the primary scientific literature or authoritative databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
(2S)-2-amino-N,3,3-trimethylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKINSHAGISCSSV-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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